4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
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Overview
Description
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2-methoxyphenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydrazone linkage, a chloro-hydroxyphenyl group, and a methoxyphenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2-methoxyphenyl)-1-oxonaphthalene-2-carboxamide typically involves the condensation of 2-chloro-4-hydroxybenzohydrazide with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting hydrazone intermediate is then reacted with 1-oxonaphthalene-2-carboxylic acid chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, recrystallization, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2-methoxyphenyl)-1-oxonaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2-methoxyphenyl)-1-oxonaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2-methoxyphenyl)-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro-hydroxyphenyl group may interact with cellular receptors, modulating signal transduction pathways. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: A structurally related compound with a similar hydrazone linkage and methoxyphenyl group.
2-Chloro-4-[2-(4-hydroxyphenyl)-2-propanyl]phenol: Another compound with a chloro-hydroxyphenyl group but different core structure.
Uniqueness
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2-methoxyphenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of a naphthalene core, hydrazone linkage, and specific substituents
Properties
Molecular Formula |
C24H18ClN3O4 |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18ClN3O4/c1-32-22-9-5-4-8-20(22)26-24(31)17-13-21(15-6-2-3-7-16(15)23(17)30)28-27-19-11-10-14(29)12-18(19)25/h2-13,29-30H,1H3,(H,26,31) |
InChI Key |
RSXACMDOZZIWDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O |
Origin of Product |
United States |
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